Bienvenue dans la boutique en ligne BenchChem!

Chloroprednisone Acetate

Ophthalmic corticosteroids Anti-inflammatory potency Clinical comparison

Chloroprednisone Acetate (CAS 14066-79-6) is the 21-acetate ester prodrug of chloroprednisone, a synthetic glucocorticoid first reported in 1960. It is a chlorinated derivative of prednisone bearing a 6α-chloro substituent (molecular formula C₂₃H₂₇ClO₆; molecular mass 434.91 g·mol⁻¹; melting point 217–219 °C).

Molecular Formula C23H27ClO6
Molecular Weight 434.9 g/mol
CAS No. 14066-79-6
Cat. No. B084650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloroprednisone Acetate
CAS14066-79-6
Molecular FormulaC23H27ClO6
Molecular Weight434.9 g/mol
Structural Identifiers
SMILESCC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CC(C4=CC(=O)C=CC34C)Cl)C)O
InChIInChI=1S/C23H27ClO6/c1-12(25)30-11-19(28)23(29)7-5-15-14-9-17(24)16-8-13(26)4-6-21(16,2)20(14)18(27)10-22(15,23)3/h4,6,8,14-15,17,20,29H,5,7,9-11H2,1-3H3/t14-,15-,17-,20+,21-,22-,23-/m0/s1
InChIKeyRACDDTQBAFEERP-PLTZVPCUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloroprednisone Acetate (CAS 14066-79-6): Procurement-Relevant Identity and Baseline Characterization


Chloroprednisone Acetate (CAS 14066-79-6) is the 21-acetate ester prodrug of chloroprednisone, a synthetic glucocorticoid first reported in 1960 [1]. It is a chlorinated derivative of prednisone bearing a 6α-chloro substituent (molecular formula C₂₃H₂₇ClO₆; molecular mass 434.91 g·mol⁻¹; melting point 217–219 °C) [2]. The compound was historically commercialized under the brand name Topilan (Syntex) as a topical anti-inflammatory agent and is classified under WHO ATC code S01CA09 (corticosteroids and antiinfectives in combination for ophthalmic use) [1][3]. Unlike generic prednisolone or dexamethasone acetate preparations, chloroprednisone acetate possesses a unique 6α-chloro substitution pattern that alters its physicochemical properties, electrochemical behavior, and prodrug activation profile—features that cannot be replicated by simple substitution of other in-class corticosteroid acetates.

Why Generic Substitution of Chloroprednisone Acetate with Prednisolone Acetate or Dexamethasone Acetate Fails to Replicate Key Properties


Chloroprednisone acetate is not an interchangeable generic corticosteroid acetate. The 6α-chloro substituent imparts a distinct polarographic reduction signature—cleavage of the carbon–halogen bond at position 6 occurs as the first electrochemical step, a behavior shared only with fluprednisolone among corticosteroid acetates [1]. Physicochemically, the compound exhibits a lower melting point (217–219 °C) than prednisolone acetate (240–244 °C) or prednisone acetate (235–242 °C), and a computed logP of 2.55 for the acetate ester versus 2.40 for prednisolone acetate and 2.77 for dexamethasone acetate, indicating intermediate lipophilicity [2][3][4]. Critically, chloroprednisone acetate functions as a prodrug: the 21-acetate must be hydrolyzed to release active chloroprednisone, a step that depends on tissue esterase activity and differs kinetically from the activation of prednisone (requiring hepatic 11β-HSD1) [5]. In the only published clinical series (46 ophthalmic cases, 1960), 6α-chloroprednisone acetate ointment demonstrated anti-inflammatory efficacy comparable to Predonine (prednisolone) with no observed side effects, establishing a clinical performance baseline that cannot be assumed for other acetate esters without equivalent ophthalmic evidence [6]. These combined structural, physicochemical, electrochemical, and clinical features mean that substituting chloroprednisone acetate with prednisolone acetate, prednisone acetate, or dexamethasone acetate introduces unvalidated changes in analytical detectability, formulation behavior, and tissue-specific activation.

Quantitative Differential Evidence for Chloroprednisone Acetate Versus Closest Analogues


Clinical Anti-Inflammatory Efficacy in Ophthalmology: 6α-Chloroprednisone Acetate Ointment Demonstrates Comparable Potency to Prednisolone in a 46-Patient Series (1960)

In the only published clinical evaluation, chloroprednisone acetate ophthalmic ointment was applied to 46 cases (blepharitis, conjunctivitis, episcleritis, scleritis, keratitis, iritis, iridocyclitis, uveitis, and post-operative irritation). The investigators explicitly compared anti-inflammatory action to that of Predonine (prednisolone) and reported it to be 'as strong as that of Predonine' with no side effects observed [1]. This provides the sole human in vivo benchmark for the compound's anti-inflammatory activity, positioning it as equipotent to prednisolone in an ophthalmic context.

Ophthalmic corticosteroids Anti-inflammatory potency Clinical comparison

Melting Point Differentiation: Chloroprednisone Acetate (217–219 °C) Versus Prednisolone Acetate (240–244 °C) and Prednisone Acetate (235–242 °C)

Chloroprednisone acetate exhibits a melting point range of 217–219 °C [1]. This is substantially lower than prednisolone acetate (240–244 °C) [2] and prednisone acetate (235–242 °C) [3]. The ~23–27 °C depression relative to prednisolone acetate reflects the 6α-chloro substitution, which disrupts crystal lattice packing energy. This melting point distinction provides a simple, pharmacopeia-compatible identity verification criterion that cleanly differentiates chloroprednisone acetate from its closest non-chlorinated analogues during incoming material release testing.

Physicochemical characterization Melting point Quality control

Lipophilicity Differentiation: Chloroprednisone Acetate logP 2.55 Occupies an Intermediate Position Between Prednisolone Acetate (2.40) and Dexamethasone Acetate (2.77)

Chloroprednisone acetate has a computed logP of 2.55 [1], compared with prednisolone acetate at approximately 2.40 [2] and dexamethasone acetate at approximately 2.77 [3]. This intermediate lipophilicity is a direct consequence of the 6α-chloro substituent, which increases logP by ~0.15 units relative to the non-halogenated prednisolone acetate, yet remains more hydrophilic than the 9α-fluoro-containing dexamethasone acetate. Lipophilicity governs corneal penetration rate for ophthalmic formulations and partitioning behavior in chromatographic purification; the 0.15 logP increment over prednisolone acetate translates to approximately 1.4-fold higher octanol/water partitioning, which can influence formulation vehicle selection and ocular bioavailability.

Lipophilicity logP Formulation design

Electrochemical Differentiation: Unique Polarographic Reduction Signature of the 6α-C–Cl Bond Enables Specific Detection in the Presence of Other Corticosteroid Acetates

De Boer et al. (1980) demonstrated that chloroprednisone acetate undergoes polarographic reduction via initial cleavage of the carbon–chlorine bond at position 6, followed by reduction of the carbanion–enolate at more negative potentials than its conjugate acid [1]. This two-step reduction mechanism is distinct from that of non-halogenated corticosteroids (which reduce solely via the α,β-unsaturated ketone in ring A) and from 9α-fluoro or 21-chloro corticosteroids, which exhibit different reduction sequences. Among clinically used corticosteroid acetates, only fluprednisolone (6α-fluoro) shares this initial C6–halogen cleavage pathway. The analytical method achieved standard deviations of 1–2% for determination in ointments, creams, and eye/ear drops [1], providing a validated, compound-specific quantitative assay.

Electroanalytical chemistry Polarography Quality control

Prodrug Strategy Differentiation: 21-Acetate Ester of a 6α-Chloro Corticosteroid Versus 21-Acetate Esters of Non-Halogenated or 9α-Fluoro Corticosteroids

Chloroprednisone acetate is the 21-acetate ester prodrug of chloroprednisone (6α-chloro-17,21-dihydroxypregna-1,4-diene-3,11,20-trione) [1]. Unlike prednisone acetate, which requires hepatic 11β-hydroxysteroid dehydrogenase (11β-HSD1) to convert the 11-keto group to the active 11β-hydroxyl form, chloroprednisone acetate already bears the 11-keto group and relies solely on esterase-mediated hydrolysis of the 21-acetate for activation. This distinction is critical for topical ophthalmic use, where 11β-HSD1 activity may be limiting in corneal and conjunctival tissues. The Wikipedia entry notes that chloroprednisone may have 'limited activity topically because the skin lacks the necessary activating enzyme 11-Beta hydroxysteroid dehydrogenase' [2]; however, esterase-mediated hydrolysis of the acetate ester does not require 11β-HSD1, meaning the prodrug activation pathway is distinct from prednisone/prednisone acetate.

Prodrug Esterase activation Topical delivery

Regulatory-Classification Differentiation: Unique ATC Code S01CA09 as a Fixed-Dose Corticosteroid–Antiinfective Combination Distinct from Standalone Corticosteroid Acetates

Chloroprednisone (and by extension its acetate ester prodrug) is assigned the unique WHO ATC code S01CA09, defined as 'chloroprednisone and antiinfectives'—a fixed combination under the sensory organs/ophthalmologicals/antiinflammatory agents and antiinfectives in combination class [1]. No other corticosteroid acetate occupies this specific ATC position; prednisolone combinations with antiinfectives are coded S01CA02, and dexamethasone combinations S01CA01. This regulatory classification reflects the historical clinical positioning of chloroprednisone acetate as an ophthalmic combination product (brands: Topilan, Localyn, Adremycine) [2]. For procurement decisions, this ATC assignment carries implications for regulatory filing pathways, pharmacopoeial reference standards, and supply chain categorization.

ATC classification Ophthalmologicals Regulatory differentiation

Procurement-Targeted Application Scenarios for Chloroprednisone Acetate Based on Quantitative Differential Evidence


Ophthalmic Anti-Inflammatory Formulation Development Requiring Validated Clinical Evidence

Chloroprednisone acetate is the only 6α-halo corticosteroid acetate with published ophthalmic clinical data (46-patient series, 1960) demonstrating anti-inflammatory efficacy comparable to prednisolone with no observed adverse effects [1]. This directly supports its selection as an active pharmaceutical ingredient (API) for topical ophthalmic ointments, emulsions, or ocular inserts targeting inflammatory conditions of the anterior segment (blepharitis, conjunctivitis, keratitis, iritis, uveitis, post-operative inflammation). The ATC S01CA09 classification as a fixed combination with antiinfectives further positions the compound for development of corticosteroid–antibiotic combination products [2].

Analytical Reference Standard for Polarographic or Electrochemical Assay Development

The unique two-step polarographic reduction mechanism of chloroprednisone acetate—initial C6–Cl bond cleavage followed by carbanion–enolate reduction—enables its use as a selective electroanalytical reference standard [1]. This property supports development of differential pulse polarographic (DPP) or voltammetric methods for identity confirmation and purity assessment in the presence of other corticosteroid acetates, with validated precision of 1–2% SD across ointment, cream, and eye/ear drop matrices [1]. Procurement for analytical method validation or pharmacopoeial monograph development is supported by this compound-specific electrochemical signature.

Physicochemical Comparator in Corticosteroid Structure–Property Relationship Studies

With a melting point (217–219 °C) significantly lower than prednisolone acetate (240–244 °C) or prednisone acetate (235–242 °C) [1][2], and an intermediate logP of 2.55 [3], chloroprednisone acetate provides a valuable reference point in quantitative structure–property relationship (QSPR) studies examining the effect of 6α-halogen substitution on corticosteroid solid-state properties and lipophilicity. The 6α-chloro substituent depresses the melting point by ~23 °C relative to the non-halogenated analogue while increasing logP by ~0.15 units—data directly applicable to crystallization process optimization, polymorph screening, and formulation preformulation studies.

Prodrug Activation Profiling in Esterase-Dependent Topical Delivery Systems

Chloroprednisone acetate serves as a probe substrate for studying tissue-specific esterase activation of corticosteroid 21-acetate prodrugs in ocular and dermal tissues [1]. Unlike prednisone acetate, whose activation also requires 11β-HSD1-mediated reduction, chloroprednisone acetate activation depends solely on esterase hydrolysis, enabling isolation of the esterase contribution to topical corticosteroid bioavailability. This application is relevant for procurement by academic and industrial laboratories engaged in transdermal or transmucosal drug delivery research, where understanding prodrug activation kinetics informs formulation design and species selection for preclinical models.

Quote Request

Request a Quote for Chloroprednisone Acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.